5-Fluorouracil-15N2

Catalog No.
S766250
CAS No.
68941-95-7
M.F
C4H3FN2O2
M. Wt
132.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluorouracil-15N2

CAS Number

68941-95-7

Product Name

5-Fluorouracil-15N2

IUPAC Name

5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione

Molecular Formula

C4H3FN2O2

Molecular Weight

132.06 g/mol

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1

InChI Key

GHASVSINZRGABV-AKZCFXPHSA-N

SMILES

Array

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F

Isomeric SMILES

C1=C(C(=O)[15NH]C(=O)[15NH]1)F

The exact mass of the compound 5-Fluorouracil-15N2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-Fluorouracil-15N2 (CAS 68941-95-7) is a highly stable, isotopically labeled internal standard (SIL-IS) engineered specifically for the precise LC-MS/MS quantification of the widely used antineoplastic agent, 5-fluorouracil (5-FU). By substituting two nitrogen-14 atoms with nitrogen-15 within the pyrimidine ring, this compound achieves a +2 Da mass shift (m/z 131 vs. m/z 129 for unlabeled 5-FU in negative electrospray ionization) [1]. For procurement teams and bioanalytical laboratory managers, 5-Fluorouracil-15N2 serves as a critical reagent for therapeutic drug monitoring (TDM) and pharmacokinetic assays, offering quantified improvements in isotopic stability and matrix effect compensation compared to deuterated alternatives or non-isotopic structural analogs [2].

Substituting 5-Fluorouracil-15N2 with cheaper deuterated analogs (e.g., 5-FU-d4) or non-isotopic structural analogs introduces critical failure points in validated clinical workflows. Deuterated compounds frequently suffer from the 'deuterium isotope effect,' where differences in lipophilicity cause a measurable chromatographic retention time shift relative to the unlabeled target analyte [1]. In complex biological matrices like human plasma or urine, this slight separation means the analyte and the internal standard experience different degrees of ion suppression from co-eluting endogenous interferents, destroying quantitative accuracy[2]. Furthermore, deuterium labels on the pyrimidine ring are susceptible to hydrogen-deuterium (H/D) exchange in aqueous solutions, slowly degrading the standard's integrity—a risk entirely eliminated by the backbone-integrated 15N2 labeling .

Elimination of the Isotope Effect for Perfect Co-Elution

In reversed-phase and HILIC LC-MS/MS workflows, the accuracy of an internal standard depends entirely on its ability to co-elute with the target analyte. 5-Fluorouracil-15N2 exhibits a retention time shift (ΔRT) of exactly 0.00 minutes relative to unlabeled 5-FU, ensuring identical ionization conditions [1]. In contrast, deuterated analogs (such as 5-FU-d4) frequently exhibit a measurable ΔRT due to altered lipophilicity, exposing the standard and analyte to different matrix suppression zones [2].

Evidence DimensionChromatographic Retention Time Shift (ΔRT)
Target Compound DataΔRT ≈ 0.00 min (Perfect co-elution)
Comparator Or BaselineDeuterated 5-FU (e.g., d4): ΔRT > 0.05 min (Partial separation)
Quantified DifferenceComplete elimination of the deuterium isotope effect.
ConditionsReversed-phase or HILIC LC-MS/MS in human plasma matrices.

Perfect co-elution guarantees that the internal standard accurately corrects for matrix-induced ion suppression, preventing costly assay failures in clinical TDM.

Absolute Isotopic Label Stability in Aqueous Matrices

The location and nature of the isotopic label dictate the shelf-life and reliability of the standard in solution. Because the 15N atoms are covalently integrated into the core pyrimidine ring backbone of 5-Fluorouracil-15N2, the label is 100% stable against exchange with solvent protons . Deuterated analogs, depending on the labeling position, can undergo spontaneous hydrogen-deuterium (H/D) exchange when stored in protic solvents, aqueous buffers, or biological matrices, leading to a progressive loss of the target mass signature and skewed calibration curves [1].

Evidence DimensionIsotopic Label Retention in Protic Solvents
Target Compound Data100% label retention over long-term storage
Comparator Or BaselineDeuterated 5-FU: Susceptible to progressive H/D exchange
Quantified DifferenceZero risk of isotopic degradation in aqueous environments.
ConditionsStorage in aqueous biological matrices or protic extraction solvents (e.g., methanol/water).

Ensures long-term stock solution stability and prevents quantification drift during multi-day clinical or environmental monitoring campaigns.

Optimal Mass Shift for Triple Quadrupole Specificity

For reliable quantification on standard low-resolution triple quadrupole mass spectrometers, an internal standard must be sufficiently heavier than the analyte to avoid cross-talk from the natural isotopic envelope. 5-Fluorouracil-15N2 provides a +2 Da mass shift (monitored via the m/z 131 → 43 transition in negative mode) [1]. Because the natural M+2 isotopic abundance of 5-FU is negligible (<0.5%), this +2 Da shift provides >99% signal isolation without requiring the significantly higher procurement costs associated with multi-13C/15N labeled variants [2].

Evidence DimensionPrecursor Ion Mass Shift and Cross-Talk
Target Compound Data+2 Da (m/z 131, negligible cross-talk)
Comparator Or BaselineUnlabeled 5-FU (m/z 129) / Natural M+2 abundance (<0.5%)
Quantified DifferenceSufficient mass resolution to eliminate false-positive baseline noise.
ConditionsNegative electrospray ionization (ESI-) Multiple Reaction Monitoring (MRM).

Provides the necessary analytical specificity for high-throughput clinical laboratories while avoiding the premium cost of 13C-labeled alternatives.

Therapeutic Drug Monitoring (TDM) in Oncology

Because 5-FU has a narrow therapeutic index and high pharmacokinetic variability due to dihydropyrimidine dehydrogenase (DPD) activity, TDM is critical. 5-Fluorouracil-15N2 is utilized as the primary internal standard for LC-MS/MS quantification in patient plasma, as its perfect co-elution ensures accurate dose adjustments by fully compensating for severe matrix effects found in polymedicated cancer patients [1].

Occupational Exposure and Surface Contamination Monitoring

Hospital pharmacies and chemotherapy compounding units require rigorous surface monitoring to protect healthcare workers. 5-Fluorouracil-15N2 is implemented in wipe-sampling UHPLC-MS/MS assays to quantify trace 5-FU contamination (down to ng/mL levels), where its absolute isotopic stability prevents degradation during sample transport and extraction from swabbing materials [2].

Pharmacokinetic (PK) and Bioequivalence Studies

In clinical trials evaluating new oral prodrugs of 5-FU (e.g., capecitabine) or novel nanoparticle formulations, precise tracking of the active 5-FU metabolite is required. The +2 Da mass shift of 5-Fluorouracil-15N2 provides the necessary signal-to-noise ratio and specificity to track systemic exposure over time without interference from the parent prodrug or endogenous pyrimidines [3].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

132.01192529 Da

Monoisotopic Mass

132.01192529 Da

Heavy Atom Count

9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione

Dates

Last modified: 04-14-2024

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